molecular formula C18H10N2O B113920 2,5-Bis(4-cyanophenyl)furan CAS No. 55368-37-1

2,5-Bis(4-cyanophenyl)furan

Cat. No.: B113920
CAS No.: 55368-37-1
M. Wt: 270.3 g/mol
InChI Key: JVFLSYUMYIPFBA-UHFFFAOYSA-N
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Description

2,5-Bis(4-cyanophenyl)furan is an organic compound that belongs to the class of diarylfurans. It is characterized by the presence of two 4-cyanophenyl groups attached to the 2 and 5 positions of a furan ring. This compound is a key intermediate in the synthesis of various biologically active molecules, including antimicrobial agents such as Furamidine and Pafuramidine . The compound’s structure allows it to interact with DNA, making it a valuable tool in medicinal chemistry.

Mechanism of Action

While the exact mechanism of action of 2,5-Bis(4-cyanophenyl)furan is not mentioned in the search results, it is known that the furan bis-amidines are valuable probes of the minor groove of DNA .

Safety and Hazards

While specific safety and hazards information for 2,5-Bis(4-cyanophenyl)furan is not available in the search results, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions for 2,5-Bis(4-cyanophenyl)furan could involve its use in the large-scale preparation of antimicrobial agents . It is also a key intermediate in the synthesis of Furamidine and Pafuramidine, which are currently in clinical trials for the treatment of African Sleeping sickness, malaria, and pneumocystis carinii pneumonia .

Preparation Methods

Synthetic Routes and Reaction Conditions

Several methods have been developed for the synthesis of 2,5-Bis(4-cyanophenyl)furan. One of the most efficient methods involves a three-step synthesis starting from commercially available reagents . The key step in this synthesis is the preparation of a 1,4-diketone via a modified Stetter reaction. This reaction involves the use of a 4-cyanophenyl Mannich base as a vinyl ketone precursor, which is then reacted with 4-cyanobenzaldehyde .

Another approach involves the oxidative coupling of acetophenone enols or their derivatives. this method often results in low yields, especially for acetophenones bearing electron-attracting substituents . The use of hypervalent iodine as an oxidant has been explored to improve yields .

Industrial Production Methods

For large-scale production, the modified Stetter reaction is preferred due to its simplicity and relatively high yield. This method can be accomplished without the need for extraction or chromatography, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-cyanophenyl)furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

    Substitution: The furan ring and the phenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hypervalent iodine compounds are commonly used as oxidants.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents can be employed.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

    Oxidation: Diketones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted furans and phenyl derivatives.

Comparison with Similar Compounds

2,5-Bis(4-cyanophenyl)furan is unique due to its specific structure and ability to interact with DNA. Similar compounds include:

These compounds share some chemical properties but differ in their biological activities and applications.

Properties

IUPAC Name

4-[5-(4-cyanophenyl)furan-2-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2O/c19-11-13-1-5-15(6-2-13)17-9-10-18(21-17)16-7-3-14(12-20)4-8-16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFLSYUMYIPFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(O2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347555
Record name 2,5-bis(4-cyanophenyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55368-37-1
Record name 2,5-bis(4-cyanophenyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2,5-bis(4-bromophenyl)-3-furan carboxylic acid 0.85 g (0.002 mole), CuCN 0.45 g (0.005 mole) in 10 ml freshly distilled quinoline is heated under reflux for 3 hours. The mixture is cooled and 100 ml dilute aqueous HCl is added and the mixture is stirred for 30 min. and filtered. The solid is washed with water and then with hexane. The resultant yellow solid is dissolved in acetone and passed through an alumina (neutral) column to yield a yellow crystalline solid 0.37 g (68%) having amp of 293°-295° C. The product is identical with that described in Example 1.
Name
2,5-bis(4-bromophenyl)-3-furan carboxylic acid
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0.85 g
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CuCN
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0.45 g
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0 (± 1) mol
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100 mL
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Yield
68%

Synthesis routes and methods II

Procedure details

in good yield. In contrast, under N-coupling conditions the benzamidoxime was converted to benzonitrile (Anbazhagan et al., (2002) Tetrahedron Lett. 43: 4221) and attempted Heck coupling of 4-bromobenzamidoxime with 2(4-cyanophenyl)furan yielded 2,5-bis(4-cyanophenyl)furan.
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,5-Bis(4-cyanophenyl)furan in pharmaceutical chemistry?

A1: this compound serves as a crucial intermediate in synthesizing 2,5-bis-amidinoarylfurans, including the antimicrobial agents Furamidine and Pafuramidine. [, ] These agents are of particular interest due to their potential therapeutic applications. []

Q2: Can you describe a novel synthetic route for this compound?

A2: A new three-step synthesis of this compound has been developed. [] The key step involves a modified Stetter reaction using a 4-cyanophenyl Mannich base (acting as a vinyl ketone precursor) and 4-cyanobenzaldehyde to produce a 1,4-diketone. This diketone is then further reacted to finally obtain this compound. This approach shows promise for large-scale production of the target compound and subsequent synthesis of Furamidine and Pafuramidine. []

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